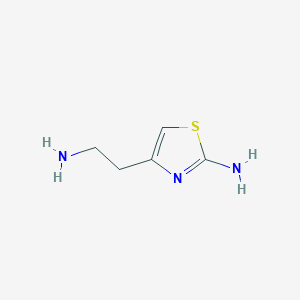

4-(2-Aminoethyl)-1,3-thiazol-2-amine

Vue d'ensemble

Description

4-(2-Aminoethyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoethylamine hydrobromide with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through crystallization or distillation techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Aminoethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to more saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiazole derivatives.

Substitution: Halogenated thiazole derivatives.

Applications De Recherche Scientifique

4-(2-Aminoethyl)-1,3-thiazol-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 4-(2-Aminoethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminothiazole: A simpler thiazole derivative with similar bioactive properties.

4-(2-Aminoethyl)benzenesulfonamide: Another compound with an aminoethyl group, used in different applications.

2-Amino-5-bromothiazole: A halogenated thiazole derivative with distinct reactivity.

Uniqueness

4-(2-Aminoethyl)-1,3-thiazol-2-amine is unique due to its specific structure, which combines the thiazole ring with an aminoethyl side chain. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

4-(2-Aminoethyl)-1,3-thiazol-2-amine, a member of the thiazole family, has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound features a thiazole ring substituted with an aminoethyl group at the fourth position. The thiazole moiety is characterized by its sulfur and nitrogen atoms within a five-membered ring, contributing to its reactivity and biological significance.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens.

- Case Study : A study evaluating thiazole derivatives found that compounds with aminoethyl substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 to 28 µg/mL, comparable to standard antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 20-28 | Staphylococcus aureus |

| Ciprofloxacin | 18-20 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored in various studies. Compounds similar to this compound have demonstrated antiproliferative effects against several cancer cell lines.

- Research Findings : In one study, a series of thiazole compounds were tested for their ability to inhibit tubulin polymerization, crucial for cancer cell division. The most potent compound exhibited IC50 values between 0.36 and 0.86 µM across different human cancer cell lines .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound (analog) | 0.36-0.86 | SGC-7901 |

Anti-inflammatory Activity

Thiazoles are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a vital role in inflammation.

- Study Insights : A series of thiazole derivatives were evaluated for COX inhibition. Compounds similar to this compound showed significant reduction in prostaglandin E2 (PGE2) levels with IC50 values ranging from 0.84 to 1.39 µM .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Analog of this compound | 0.84-1.39 | COX Inhibition |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Tubulin Binding : Compounds with a similar structure have been shown to bind at the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.

- Enzyme Inhibition : The inhibition of COX enzymes leads to decreased inflammatory mediators like PGE2.

Propriétés

IUPAC Name |

4-(2-aminoethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c6-2-1-4-3-9-5(7)8-4/h3H,1-2,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGAMNRCCCIYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449967 | |

| Record name | 4-(2-aminoethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124458-10-2 | |

| Record name | 4-(2-aminoethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.